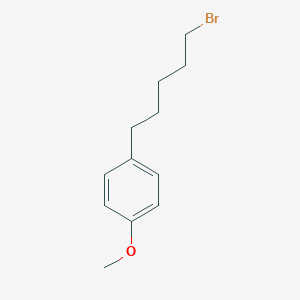

1-(5-Bromopentyl)-4-methoxybenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-bromopentyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBIEXZCBBDGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370811 | |

| Record name | 1-(5-bromopentyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14469-84-2 | |

| Record name | 1-(5-bromopentyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14469-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 5 Bromopentyl 4 Methoxybenzene and Its Precursors

Primary Synthetic Routes to 1-(5-Bromopentyl)-4-methoxybenzene

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, it entails the O-alkylation of 4-methoxyphenol (B1676288) with a 1,5-dihalopentane derivative.

The introduction of the 5-bromopentyl group is typically achieved by using a large excess of 1,5-dibromopentane (B145557) as the alkylating agent. The reaction is carried out in the presence of a base, which deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion. This ion then attacks one of the electrophilic carbon atoms of 1,5-dibromopentane in a nucleophilic substitution (SN2) reaction.

Using a significant excess of 1,5-dibromopentane is a critical strategy to minimize the formation of the symmetrical diether byproduct, 1,5-bis(4-methoxyphenoxy)pentane. The large concentration of the dibromoalkane statistically favors the reaction of the phenoxide with a molecule of 1,5-dibromopentane that has not yet reacted, rather than with the desired monosubstituted product, this compound.

Table 1: Key Reaction for Introducing the Bromopentyl Moiety

| Reactant A | Reactant B | Base | Solvent | Key Strategy | Product |

| 4-Methoxyphenol | 1,5-Dibromopentane | K₂CO₃, NaOH, or NaH | Acetone (B3395972), DMF, or THF | Use large excess of 1,5-Dibromopentane | This compound |

The functionalization of the methoxybenzene core primarily involves the activation of the phenolic hydroxyl group. The acidity of the phenolic proton of 4-methoxyphenol (pKa ≈ 10) allows for its easy removal by a variety of bases. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or stronger bases like sodium hydride (NaH) when anhydrous conditions are required.

The resulting 4-methoxyphenoxide is a potent nucleophile that readily participates in the Williamson ether synthesis. The choice of solvent is also important; polar aprotic solvents such as dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF) are often used as they effectively solvate the cation of the base while not significantly solvating the phenoxide anion, thus enhancing its nucleophilicity. An alternative approach involves copper-catalyzed coupling reactions, which can form aryl ethers from aryl halides and alcohols, sometimes in a one-pot process. researchgate.netorganic-chemistry.org

Synthesis of Related Brominated Alkyl Aryl Ethers

The synthetic principles used for this compound are broadly applicable to a wide range of related brominated alkyl aryl ethers. The choice of phenol (B47542) and dihaloalkane can be varied to produce a library of analogous compounds. For instance, the alkylation of 4-methoxyphenol with 2-ethylhexyl bromide has been reported to proceed efficiently using potassium tert-butoxide in dimethylformamide. researchgate.net

Modern methods, such as copper-catalyzed cross-coupling reactions, have expanded the scope of aryl ether synthesis. organic-chemistry.org The Ullmann condensation, for example, allows for the coupling of aryl halides with alcohols. union.edu While traditionally requiring harsh conditions, newer ligand systems have enabled these reactions to proceed under milder conditions. organic-chemistry.orgunion.edu These methods can be particularly useful for constructing more complex or sterically hindered ethers. For example, procedures have been developed for the synthesis of compounds like 2-(allyloxy)-1-bromo-4-methoxybenzene and 1,2-dibromo-4-methoxybenzene, demonstrating the versatility of bromination and etherification reactions on substituted benzene (B151609) rings. rsc.org

The synthesis of (((5-bromopentyl)oxy)methyl)benzene, a structural isomer where the ether linkage is benzylic, follows a similar Williamson synthesis pathway, reacting sodium benzoxide with 1,5-dibromopentane. ambeed.com These related syntheses underscore the robustness and modularity of the fundamental etherification and halogenation reactions in organic synthesis.

Methodologies for Homologous Alkyl Chain Introduction

The construction of the C-C bond between the anisole (B1667542) ring and the pentyl chain is a critical step. While classical Friedel-Crafts alkylation is an option, it is often plagued by issues of polyalkylation and carbocation rearrangements. More controlled and sophisticated methods are therefore preferred.

Friedel-Crafts Acylation Followed by Reduction

A reliable two-step approach to introduce the pentyl chain involves an initial Friedel-Crafts acylation of anisole, followed by the reduction of the resulting ketone. Anisole can be acylated with a suitable five-carbon acylating agent, such as valeryl chloride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.edudepaul.edu This reaction proceeds via an electrophilic aromatic substitution mechanism to form a 4-methoxy-acylphenone intermediate. depaul.eduyoutube.com The subsequent reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding the final alkyl chain without the risk of skeletal rearrangement.

The Friedel-Crafts acylation of anisole is highly efficient, often favoring the para-substituted product. youtube.comfrontiersin.org For instance, the acylation of anisole with propionyl chloride in the presence of aluminum chloride yields the para-isomer, 4'-methoxypropiophenone, as the major product. youtube.com A similar outcome is expected with a five-carbon acylating agent.

Table 1: Comparison of Acylation Conditions for Anisole

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield of p-isomer | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Aluminum Chloride | Carbon Disulfide | Reflux | 85.7% | depaul.edu |

| Propionyl Chloride | Aluminum Chloride | Dichloromethane | Room Temp | High | youtube.com |

| Benzoyl Chloride | HBEA Zeolite | None (Neat) | 120 | ~75-80% | frontiersin.org |

Modern Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming C(sp²)–C(sp³) bonds.

Nickel-Catalyzed Cross-Coupling: Recent advancements have enabled the nickel-catalyzed cross-coupling of anisole derivatives with alkyl Grignard reagents. acs.org This methodology can involve the challenging cleavage of the strong C(aryl)–OMe bond. acs.org The use of specific N-heterocyclic carbene (NHC) ligands, such as 1,3-dicyclohexylimidazol-2-ylidene (ICy), has been shown to significantly expand the scope of compatible Grignard reagents, allowing for the introduction of various alkyl groups. acs.orgacs.org This allows for a direct, single-step introduction of the pentyl chain.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is another cornerstone of modern C-C bond formation. youtube.comlibretexts.org To synthesize the target compound's precursor, one could couple 4-methoxyphenylboronic acid with a dihaloalkane like 1,5-dibromopentane. The reaction typically requires a palladium catalyst, a base (such as K₂CO₃ or Cs₂CO₃), and a suitable solvent system. youtube.comlibretexts.org Careful control of stoichiometry is necessary to favor monosubstitution and prevent the formation of a dimeric product. The development of specialized ligands and air-stable precatalysts has made this reaction highly reliable for complex molecule synthesis. nih.govnih.gov

Table 2: Overview of Relevant Cross-Coupling Methodologies

| Coupling Reaction | Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Alkylation | Ni(OAc)₂ / ICy·HCl | Methoxyarene + Alkyl Grignard Reagent | Cleavage of C(aryl)-OMe bond; broad alkyl scope. | acs.orgacs.org |

| Suzuki-Miyaura Coupling | Pd(0) complex (e.g., Pd(dppf)Cl₂) + Base | Arylboronic acid + Alkyl halide | Mild conditions; high functional group tolerance. | youtube.comlibretexts.org |

Regioselective Functionalization of the Aromatic Ring

Controlling the position of the newly introduced alkyl chain on the anisole ring is paramount. The synthesis of this compound specifically requires substitution at the para-position relative to the methoxy (B1213986) group.

The outcome of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the substituent already present. The methoxy group (–OCH₃) in anisole is a powerful activating group and an ortho, para-director. wikipedia.org This directing effect stems from the ability of the oxygen's lone pairs to participate in resonance, stabilizing the cationic intermediates (arenium ions or sigma complexes) formed during ortho and para attack. depaul.edu

While both ortho and para positions are electronically activated, the para-position is often favored for substitution. This preference is primarily due to steric hindrance. The methoxy group can sterically block the approach of the electrophile to the adjacent ortho positions, making the more accessible para-position the major site of reaction. youtube.com This is consistently observed in Friedel-Crafts acylations of anisole, where the para-isomer is the predominant product. depaul.eduyoutube.comyoutube.com

In the context of modern catalytic methods, regioselectivity can also be finely tuned. While classical methods on anisole typically yield para products, certain catalyst systems can override this inherent preference. For example, some rare-earth metal complexes have been developed for the C-H alkylation of anisoles with olefins that show high selectivity for the ortho position. nih.govresearchgate.net This highlights that the choice of synthetic methodology is crucial for achieving the desired regiochemical outcome. For the synthesis of the target compound, however, methods that inherently favor para-substitution, such as Friedel-Crafts acylation or palladium-catalyzed couplings that exploit the electronic and steric properties of anisole, are the most straightforward. frontiersin.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula | Role/Type |

|---|---|---|

| This compound | C₁₂H₁₇BrO | Target Compound |

| Anisole (Methoxybenzene) | C₇H₈O | Starting Material |

| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst |

| Valeryl Chloride | C₅H₉ClO | Acylating Agent |

| Adipoyl Chloride | C₆H₈Cl₂O₂ | Acylating Agent |

| 4'-Methoxypropiophenone | C₁₀H₁₂O₂ | Reaction Intermediate |

| 1,3-dicyclohexylimidazol-2-ylidene (ICy) | C₁₉H₃₂N₂ | N-heterocyclic carbene ligand |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | Suzuki Coupling Reagent |

| 1,5-dibromopentane | C₅H₁₀Br₂ | Alkylating Agent |

| Palladium(0) | Pd | Catalyst |

| Potassium Carbonate | K₂CO₃ | Base |

| Cesium Carbonate | Cs₂CO₃ | Base |

Mechanistic Investigations and Reactivity Profiles of 1 5 Bromopentyl 4 Methoxybenzene

Nucleophilic Substitution Reactions Involving the Bromine Center

The primary alkyl bromide structure of 1-(5-bromopentyl)-4-methoxybenzene makes the terminal carbon atom susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Stereochemical Course and Kinetic Studies of S_N2 Pathways

The primary carbon bearing the bromine atom in this compound is not a stereocenter. However, the principles of the bimolecular nucleophilic substitution (S_N2) reaction are highly relevant to its reactivity. An S_N2 reaction involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). beilstein-journals.orgmasterorganicchemistry.com This process leads to an inversion of stereochemistry if the carbon were chiral. nih.govmasterorganicchemistry.com

The kinetics of an S_N2 reaction are second-order, meaning the reaction rate depends on the concentration of both the alkyl halide substrate and the nucleophile. nih.govyoutube.com The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile]. For this compound, the reaction rate would be influenced by the steric hindrance around the reaction center. As a primary alkyl halide, it is relatively unhindered, favoring the S_N2 pathway over the unimolecular (S_N1) alternative. masterorganicchemistry.com

While these principles are well-established, a detailed literature search did not yield specific kinetic studies or quantitative data on the S_N2 reactions of this compound. Such studies would typically involve measuring the reaction rate with various nucleophiles to determine rate constants, as illustrated in the hypothetical data table below.

Illustrative Table for S_N2 Reaction Kinetics

This table illustrates the type of data that would be generated from kinetic studies on this compound, though specific experimental values are not available in the searched literature.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Cyanide (CN⁻) | DMSO | 25 | Data not available |

| Azide (N₃⁻) | Acetone (B3395972) | 50 | Data not available |

| Iodide (I⁻) | Acetone | 25 | Data not available |

| Hydroxide (B78521) (OH⁻) | Ethanol | 50 | Data not available |

Radical Processes and Electron Transfer Mechanisms

Beyond nucleophilic substitution, the carbon-bromine bond in this compound can undergo homolytic cleavage to form radical intermediates. These processes are often initiated by light or a radical initiator and are central to various modern synthetic methods.

Generation and Reactivity of Alkyl Radicals

The 5-(4-methoxyphenyl)pentyl radical can be generated from this compound through halogen-atom-transfer (XAT) processes. iu.edu This can be achieved using radical initiators like AIBN (azobisisobutyronitrile) under thermal conditions or through photoredox catalysis. nih.goviu.edu Once formed, this primary alkyl radical is a highly reactive intermediate that can participate in a variety of transformations, such as additions to alkenes (Giese addition) or alkynes, and C-H functionalization reactions. nih.govchemrxiv.org The presence of the methoxybenzene group may influence the stability and subsequent reactions of the radical, although electronic effects are more pronounced closer to the radical center.

A search of the scientific literature did not uncover specific experimental studies focused on the generation and subsequent reactivity of the 5-(4-methoxyphenyl)pentyl radical from this compound.

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has become a powerful tool for generating radicals from alkyl halides under mild conditions. beilstein-journals.orgiu.edu In a typical cycle, a photocatalyst absorbs light and becomes excited. In its excited state, it can engage in a single-electron transfer (SET) with the alkyl halide. For this compound, the excited photocatalyst could transfer an electron to the molecule, leading to the formation of a radical anion that rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired 5-(4-methoxyphenyl)pentyl radical. nih.govbohrium.com This radical can then be used in various synthetic applications. The methoxyarene moiety itself can be relevant in photoredox catalysis, as some methoxy-substituted aromatic compounds have been studied as photoredox catalysts. bohrium.com

While photoredox catalysis is a well-established field for activating alkyl bromides, specific examples detailing the use of this compound as a substrate in such transformations were not found in the reviewed literature.

Illustrative Scheme for Photoredox-Catalyzed Radical Formation

This diagram shows the general mechanism by which a photocatalyst (PC) could generate an alkyl radical from this compound (R-Br).

| Step | Process | Description |

| 1 | Excitation | Photocatalyst (PC) absorbs visible light to form an excited state (PC). |

| 2 | Electron Transfer | PC transfers a single electron to this compound (R-Br). |

| 3 | Fragmentation | The resulting radical anion [R-Br]•⁻ fragments to form the alkyl radical (R•) and a bromide anion (Br⁻). |

| 4 | Regeneration | The oxidized photocatalyst (PC⁺) is reduced back to its ground state to complete the catalytic cycle. |

Dehalogenation Reactions and Deuteration Studies

Dehalogenation, the removal of the bromine atom, can be achieved via radical pathways. A common method involves reacting the alkyl halide with a tin hydride, such as tributyltin hydride, in the presence of a radical initiator. This process replaces the bromine atom with a hydrogen atom.

Deuteration, the replacement of an atom with its isotope deuterium (B1214612), is a valuable tool for mechanistic studies and for creating isotopically labeled compounds. While direct deuteration of the alkyl chain at the bromine position would follow similar radical dehalogenation pathways using a deuterium source (e.g., tributyltin deuteride), deuteration of the aromatic ring is also possible. Studies have shown that for compounds like 1-bromo-4-methoxybenzene, deuteration of the aromatic ring can be achieved, but it is challenging. nih.gov For instance, one study noted that less electron-rich benzenes, including 1-bromo-4-methoxybenzene, showed no significant deuterium incorporation under their specific catalytic conditions. nih.gov This suggests that the electronic nature of the methoxybenzene ring influences its susceptibility to electrophilic deuteration.

Specific studies on the dehalogenation or deuteration of the pentyl chain of this compound were not identified in the literature search.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)–Br bond in this compound is a key site for synthetic transformations, enabling the construction of more complex molecular architectures through cross-coupling reactions. These reactions, often catalyzed by palladium or nickel, are fundamental in modern organic synthesis. nih.gov

Nickel catalysis offers a cost-effective and efficient means for forming carbon-carbon bonds. nih.gov Nickel-catalyzed cross-coupling reactions of alkyl halides, such as this compound, typically involve organometallic reagents like Grignard reagents (organomagnesium) or organozinc reagents. core.ac.uknih.gov The general mechanism involves the oxidative addition of the alkyl halide to a low-valent nickel(0) species, followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the nickel catalyst. core.ac.uk

While specific studies detailing the nickel-catalyzed coupling of this compound are not extensively documented in dedicated papers, the reactivity is well-established for primary alkyl bromides. For instance, coupling with a Grignard reagent like phenylmagnesium bromide would be expected to yield 1-methoxy-4-(5-phenylpentyl)benzene. The efficiency of such reactions depends on factors like the choice of nickel catalyst, ligands, solvent, and temperature.

Table 1: Representative Nickel-Catalyzed Cross-Coupling of an Alkyl Halide

| Reactant A | Reactant B | Catalyst | Product |

|---|

This table illustrates a general reaction. dppp (B1165662) is 1,3-bis(diphenylphosphino)propane, a common ligand.

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, traditionally couples organoboron compounds with organic halides. libretexts.org While most common for aryl and vinyl halides, its application to alkyl halides like this compound is also known, though it can be more challenging. The reaction is typically catalyzed by a palladium complex and requires a base for the transmetalation step. nih.gov

A potential Suzuki-Miyaura reaction involving this compound would couple it with an arylboronic acid, such as phenylboronic acid, to form 1-methoxy-4-(5-phenylpentyl)benzene. Nickel catalysts can also be employed for Suzuki-Miyaura couplings, sometimes offering advantages in cost and reactivity. nih.govnih.gov The choice of catalyst, ligands, base, and solvent system is critical to prevent side reactions and achieve a high yield.

Table 2: Generalized Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Product |

|---|

This table represents a generalized scheme. Pd(PPh₃)₄ is tetrakis(triphenylphosphine)palladium(0).

Electrophilic and Nucleophilic Aromatic Reactivity of the Methoxybenzene Moiety

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the methoxy (B1213986) group (–OCH₃). libretexts.org The methoxy group is a powerful electron-donating group through resonance, increasing the electron density of the benzene (B151609) ring and making it more nucleophilic. libretexts.org

The –OCH₃ group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. libretexts.org The 5-bromopentyl group is a weakly activating alkyl group, which also acts as an ortho, para-director. Since the para position is already occupied by the methoxy group, electrophilic substitution will occur at the ortho positions (C2 and C6) relative to the pentyl chain. However, the directing effect is overwhelmingly controlled by the much stronger methoxy group. Therefore, electrophiles will substitute at the positions ortho to the methoxy group (C3 and C5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduwikipedia.org For example, bromination of this compound would be expected to proceed rapidly, yielding primarily 1-bromo-2-(5-bromopentyl)-4-methoxybenzene and 2-bromo-1-(5-bromopentyl)-4-methoxybenzene. libretexts.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(5-Bromopentyl)-4-methoxy-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(5-bromopentyl)-4-methoxybenzene |

Conversely, nucleophilic aromatic substitution (SNAr) on this molecule is highly unfavorable. chemistrysteps.combyjus.com SNAr reactions require an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like –NO₂) ortho or para to a leaving group. masterorganicchemistry.comlibretexts.org The methoxybenzene ring in this compound is electron-rich and lacks a suitable leaving group on the ring, rendering it inert to attack by nucleophiles under normal conditions. libretexts.org

Strategic Applications of 1 5 Bromopentyl 4 Methoxybenzene in Complex Molecule Synthesis

Role as a Precursor in Pharmaceutical and Medicinal Chemistry Research

In the landscape of drug discovery and medicinal chemistry, 1-(5-bromopentyl)-4-methoxybenzene serves as a crucial precursor, valued for its ability to introduce the 4-methoxyphenylpentyl moiety into larger, more complex structures. The methoxy (B1213986) group on the phenyl ring is an activating group, making the aromatic ring more nucleophilic and susceptible to electrophilic aromatic substitution, primarily at the ortho position. Simultaneously, the terminal bromine on the five-carbon chain provides a reactive site for nucleophilic substitution, allowing it to be readily linked to various functional groups, such as amines, phenols, or thiols. This dual reactivity is instrumental in constructing molecules with potential therapeutic value.

The 4-methoxyphenyl (B3050149) group is a common structural feature in a variety of receptor ligands and modulators. A prominent class of such molecules is the Selective Estrogen Receptor Modulators (SERMs), which are used in the treatment of osteoporosis and certain types of breast cancer. wikipedia.org For example, the SERM Lasofoxifene features a 6-methoxy-tetralone core structure. wikipedia.orggoogle.com The synthesis of such compounds often involves the coupling of a methoxy-substituted aromatic core with a side chain containing a basic amine, typically a pyrrolidine (B122466) ring. google.com

The structure of this compound makes it an ideal synthon for creating analogues of these modulators. The bromopentyl chain can be used to alkylate a nucleophilic component, such as the pyrrolidine nitrogen or a precursor phenol (B47542), to install the critical side chain that often interacts with key residues like Asp-351 in the estrogen receptor's ligand-binding domain. Syntheses of various SERMs and other receptor modulators frequently rely on building blocks that possess a methoxy-substituted aromatic ring coupled to a reactive handle, underscoring the potential of this compound in this field. tandfonline.comnih.govnih.gov Similarly, ligands for the 5-HT1A serotonin (B10506) receptor have been developed using (methoxyphenyl)piperazine derivatives connected to other fragments via an alkyl chain, highlighting the importance of the methoxy-aryl-alkyl motif in designing receptor-targeted molecules. nih.gov

The strategic use of a divergent intermediate is a powerful approach for efficiently exploring biologically relevant chemical space. A common intermediate can be diversified to produce a collection of structurally distinct pseudo-natural products (PNPs), which can then be screened for various biological activities.

In a relevant study, a diverse collection of 154 PNPs was synthesized from a common divergent intermediate through methodologies such as indole (B1671886) dearomatization and intramolecular coupling. This approach led to the identification of inhibitors for several biological targets. One of the active compounds discovered, designated F5, is a methoxy-substituted derivative that demonstrated potent activity as a microtubule modulator by inhibiting tubulin polymerization. nih.gov Upon treating U2OS cells with compound F5, researchers observed an accumulation of rounded cells with condensed microtubules and multipolar spindles, a phenotype consistent with tubulin targeting. nih.gov The activity of this compound validates the strategy of using a versatile, functionalized precursor to rapidly generate and identify biologically active molecules. nih.gov

Table 1: Research Findings for Microtubule Modulator F5

| Parameter | Observation | Citation |

|---|---|---|

| Predicted Bioactivity | High similarity to tubulin-targeting bioactivity cluster. | nih.gov |

| Cellular Phenotype | Accumulation of round cells with condensed microtubules and multipolar spindles in U2OS cells. | nih.gov |

| Mitotic Index | Nine-fold increase in mitotic cells (phospho-histone H3-positive) compared to DMSO control. | nih.gov |

| Mechanism of Action | Confirmed as a microtubule modulator via tubulin polymerization assay. | nih.gov |

Contribution to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, forming a "library." This approach is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new drug leads. The structure of this compound is exceptionally well-suited for this purpose.

Its two distinct reactive sites—the alkyl bromide and the activated aromatic ring—allow for sequential or orthogonal diversification.

Alkyl Chain Derivatization: The bromopentyl group can react with a library of nucleophiles (e.g., amines, phenols, thiols) to generate a first dimension of structural diversity.

Aromatic Ring Functionalization: The methoxy-activated phenyl ring can subsequently undergo a variety of electrophilic substitution reactions (e.g., Friedel-Crafts acylation, halogenation, nitration) at the ortho position to introduce a second dimension of diversity.

This strategy aligns with the principles of Diverted Total Synthesis (DTS) and Biology-Oriented Synthesis (BIOS), where advanced intermediates are used as starting points for creating libraries of natural product analogues to probe structure-activity relationships (SAR). rsc.org The previously mentioned synthesis of a diverse pseudo-natural product collection, which yielded a tubulin inhibitor, serves as a practical demonstration of this principle, where a common intermediate was used to generate a library of 154 distinct compounds representing eight molecular frameworks. nih.gov

Utilization in Natural Product and Fine Chemical Syntheses

The 4-methoxyphenyl moiety is a structural component found in numerous natural products, particularly alkaloids and phenylpropanoids. The synthesis of these complex molecules often relies on the use of simpler, commercially available precursors that can be elaborated upon. This compound represents a valuable, non-standard building block for the synthesis of natural product analogues or for use in synthetic routes where a C5 chain is required to be attached to a 4-methoxyphenyl core.

A relevant example is the alkaloid family of mesembrine (B35894), isolated from the plant Sceletium tortuosum. wikipedia.orgresearchgate.net Mesembrine itself contains a 3,4-dimethoxyphenyl group attached to a complex bicyclic amine structure. wikipedia.org The total synthesis of mesembrine and its analogues, such as O-methyljoubertiamine, involves the strategic construction of a quaternary carbon center adjacent to the aromatic ring. researchgate.netacs.org While not a direct precursor, a molecule like this compound could be envisioned as a key starting material for synthesizing novel analogues of these alkaloids, where the pentyl chain could be used to construct different ring systems or side chains, thereby creating new chemical entities with potentially unique pharmacological profiles. The use of aryne intermediates and radical-polar crossover reactions in modern natural product synthesis showcases the demand for versatile building blocks to create complex architectures efficiently. nih.govijraset.com

Development of Chiral Analogs and Enantioselective Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a critical task in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. This compound can serve as a prochiral substrate for the development of enantioselective synthetic routes to complex chiral targets.

Several advanced synthetic strategies can be applied:

Asymmetric Alkylation: The carbon atom alpha to the phenyl ring could be functionalized and then subjected to an asymmetric alkylation, a key strategy used in the synthesis of (-)-mesembrine to create a quaternary benzylic center with high stereoselectivity. pku.edu.cn

Catalytic Asymmetric Cyclization: The molecule could be further elaborated into a substrate suitable for transition-metal-catalyzed enantioselective reactions. For example, a gold-catalyzed intramolecular hydroarylation has been used to achieve the highly enantioselective synthesis of disubstituted researchgate.nethelicenes, demonstrating that chiral catalysts can effectively control the stereochemistry of cyclizations involving substituted aromatic rings. tandfonline.com This approach could be adapted to derivatives of this compound to construct chiral ring systems.

Palladium-Catalyzed Asymmetric Coupling: Modern cross-coupling reactions offer powerful tools for creating chiral centers. In a concise synthesis of (-)-mesembrine, a key step involved a palladium-catalyzed coupling of a β,γ-cyclohexenone with an aryl bromide using a chiral phosphine (B1218219) ligand, (S)-Antphos, to generate the target γ,γ-disubstituted α,β-cyclohexenone with 86% enantiomeric excess (ee). pku.edu.cn A similar strategy could be employed where a derivative of this compound acts as the aryl component in an asymmetric coupling reaction.

Table 2: Example of Enantioselective Synthesis toward (-)-Mesembrine

| Reaction Step | Catalyst/Ligand | Product | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| Asymmetric Pd-catalyzed coupling | 20 mol % Pd(OAc)₂, 20 mol % (S)-Antphos | (R)-1c | 63% | Not reported for this step | pku.edu.cn |

| Final Product Formation (after deprotection) | - | (-)-Mesembrine | 73% | 86% | pku.edu.cn |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 1 5 Bromopentyl 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of 1-(5-Bromopentyl)-4-methoxybenzene allows for the assignment of each proton in the molecule based on its chemical shift, multiplicity, and integration. The aromatic protons on the methoxybenzene ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the methylene (B1212753) groups in the pentyl chain exhibit characteristic multiplets, with the chemical shifts influenced by their proximity to the aromatic ring and the bromine atom. The methoxy (B1213986) group protons appear as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.09 | d | 2H | Ar-H (ortho to OCH₃) |

| ~6.82 | d | 2H | Ar-H (meta to OCH₃) |

| ~3.78 | s | 3H | -OCH ₃ |

| ~3.40 | t | 2H | -CH ₂-Br |

| ~2.54 | t | 2H | Ar-CH ₂- |

| ~1.87 | m | 2H | -CH₂-CH ₂-Br |

| ~1.60 | m | 2H | Ar-CH₂-CH ₂- |

| ~1.45 | m | 2H | -CH₂-CH ₂-CH₂- |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. d = doublet, t = triplet, m = multiplet, s = singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are characteristic of a 4-substituted anisole (B1667542), while the aliphatic carbons of the pentyl chain are observed in the upfield region. The carbon attached to the bromine atom is notably deshielded compared to the other methylene carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157.9 | C -OCH₃ (aromatic) |

| ~134.5 | C -CH₂ (aromatic) |

| ~129.5 | C H (aromatic, ortho to OCH₃) |

| ~113.8 | C H (aromatic, meta to OCH₃) |

| ~55.2 | -OC H₃ |

| ~35.0 | Ar-C H₂- |

| ~33.8 | -C H₂-Br |

| ~32.5 | -CH₂-C H₂-Br |

| ~30.9 | Ar-CH₂-C H₂- |

| ~28.1 | -CH₂-C H₂-CH₂- |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the verification of its elemental composition. For this compound (C₁₂H₁₇BrO), HRMS provides an accurate mass measurement that can distinguish it from other compounds with the same nominal mass. The presence of bromine is also confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chromatographic Methodologies for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can effectively determine the purity of a sample by separating the target compound from any volatile impurities. The retention time of the compound is a characteristic property under specific GC conditions.

High-performance liquid chromatography (HPLC) is a versatile technique for purity assessment and can be adapted for the separation of a wide range of compounds. spectralabsci.com For this compound, reversed-phase HPLC with a C18 column is a common method for determining purity. spectralabsci.com

Furthermore, if the synthesis of this compound were to introduce a chiral center, for instance through modification of the pentyl chain, chiral HPLC would be crucial for the separation and quantification of the resulting enantiomers. nih.govmdpi.com Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are employed to achieve enantiomeric resolution. nih.govresearchgate.nethplc.eu The choice of the mobile phase and the specific chiral column are critical for achieving baseline separation of the enantiomers. nih.govresearchgate.nethplc.eu

Other Spectroscopic and Analytical Techniques for Specialized Characterization

To achieve a thorough structural elucidation and confirm the purity of this compound, several other instrumental methods are employed. These techniques offer complementary information to that obtained from NMR and IR spectroscopy, focusing on aspects such as molecular mass, elemental composition, and chromatographic behavior.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, providing strong evidence for its structural confirmation.

Electron Ionization (EI-MS): In this technique, the molecule is bombarded with a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of bromine is characteristically indicated by a nearly equally intense [M+2]⁺ peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby unequivocally confirming the identity of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements (excluding oxygen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₇BrO). A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or other impurities.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a powerful technique for purity assessment. The retention time of the compound is a characteristic property under specific chromatographic conditions. The integration of the peak area in the chromatogram allows for the quantification of the compound's purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The compound is spotted on a TLC plate and developed in an appropriate solvent system. The retention factor (Rf) value is a characteristic of the compound in that specific solvent system and can be used for identification purposes.

Physicochemical Properties

The determination of fundamental physicochemical properties serves as an additional layer of characterization and quality control.

| Property | Value |

| Melting Point | 96-99 °C (lit.) alfachemch.com |

| Boiling Point | 325.3°C at 760 mmHg alfachemch.com |

| Density | 1.23 g/cm³ alfachemch.com |

| Refractive Index | 1.525 alfachemch.com |

This interactive table provides key physicochemical data for this compound. These values are essential for its identification and for predicting its behavior in various physical and chemical processes.

The collective data from these specialized spectroscopic and analytical techniques provide a robust and comprehensive characterization of this compound. This multi-faceted approach is crucial for ensuring the structural integrity and purity of the compound, which are critical for its successful use in research and development.

Computational and Theoretical Studies on 1 5 Bromopentyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-(5-bromopentyl)-4-methoxybenzene, methods like Density Functional Theory (DFT) would be employed to gain insights into its molecular orbitals and reactivity indices.

Detailed research findings on analogous compounds demonstrate the utility of these methods. For instance, studies on other methoxybenzene derivatives utilize DFT with functionals like B3LYP and B3PW91 to calculate properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. epstem.net The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can provide a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the methoxy (B1213986) group and a positive potential around the bromine atom and the hydrogens of the pentyl chain, indicating their susceptibility to different types of reactions. Mulliken charge analysis, another output of these calculations, would quantify the partial charges on each atom, further refining reactivity predictions. epstem.net

Table 1: Illustrative Electronic Properties of a Methoxybenzene Derivative Calculated by DFT

| Property | Value |

| HOMO Energy | -0.23 eV |

| LUMO Energy | -0.03 eV |

| HOMO-LUMO Gap | 0.20 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and based on calculations for a related methoxybenzene compound, not this compound itself.

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound is primarily dictated by the pentyl chain and the orientation of the methoxy group. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thereby mapping the potential energy surface.

Studies on methoxy-substituted benzenes have shown that the methoxy group typically lies in the plane of the aromatic ring to maximize conjugation, unless significant steric hindrance from adjacent substituents forces it out of plane. colostate.edu For this compound, with no ortho substituents, a planar arrangement of the methoxy group is expected to be the most stable.

The long pentyl chain, however, introduces a multitude of possible conformations. Computational methods would be used to systematically explore the rotational landscape of the C-C bonds in this chain to locate the lowest energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0 |

| Gauche | 60 | 0.9 |

Note: This table presents a simplified, hypothetical scenario for the pentyl chain. A full analysis would involve multiple dihedral angles.

Mechanistic Modeling of Reaction Pathways and Transition States

Mechanistic modeling allows for the in-silico investigation of reaction pathways, providing detailed information about transition states and activation energies. For this compound, several reaction types could be modeled, including nucleophilic substitution at the bromine-bearing carbon and electrophilic aromatic substitution on the methoxybenzene ring.

For example, the reaction of this compound with a nucleophile would proceed through a transition state where the nucleophile is forming a bond to the carbon while the bromine-carbon bond is breaking. Computational modeling can determine the geometry and energy of this transition state, and thus the activation energy of the reaction.

Studies on the reaction mechanisms of similar compounds, such as the lignin (B12514952) peroxidase-catalyzed degradation of 1-(3′,4′-dimethoxyphenyl) propene, showcase the power of these methods. mdpi.com These studies often employ DFT to map out the entire reaction pathway, identifying intermediates and transition states, and calculating the associated energy changes. mdpi.com Such an approach for this compound would provide a deep understanding of its chemical transformations.

Predictive Modeling for Synthetic Accessibility and Selectivity

Predictive modeling for synthetic accessibility aims to estimate the ease with which a molecule can be synthesized. researchgate.net Algorithms like SYBA (SYnthetic Bayesian Accessibility) classify compounds as easy or hard to synthesize based on the analysis of fragments from large databases of known molecules. researchgate.net Such a tool could be used to score this compound, providing a quantitative measure of its synthetic feasibility. These models consider molecular complexity and the prevalence of its structural motifs in known synthetic chemistry. researchgate.net

Predictive models can also be developed to forecast the selectivity of reactions. For instance, in reactions involving the aromatic ring of this compound, computational models could predict the regioselectivity (ortho, meta, or para to the methoxy group) of electrophilic attack. These models would be based on the calculated electronic properties of the different positions on the ring.

Challenges and Future Research Directions in 1 5 Bromopentyl 4 Methoxybenzene Chemistry

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of 1-(5-Bromopentyl)-4-methoxybenzene and related alkyl aryl ethers often relies on the Williamson ether synthesis. researchgate.netcolorado.eduresearchgate.net This classical method, while widely used, typically involves the use of polar aprotic solvents and strong bases, raising environmental and safety concerns. researchgate.netambeed.com Modern research is actively pursuing more sustainable and greener alternatives to mitigate these issues.

One promising approach is the use of phase-transfer catalysis (PTC). PTC can facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide, often allowing the use of more environmentally benign solvents, including water. almacgroup.com This technique not only enhances reaction rates but also simplifies product isolation and reduces waste generation. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts has been shown to be effective in the O-alkylation of phenols, a key step in the synthesis of compounds like this compound. chemicalbook.com

Another avenue of green chemistry involves the use of micellar catalysis, where surfactants are used to create microreactors in an aqueous medium. This approach can enhance the local concentration of reactants, leading to increased reactivity and allowing the synthesis of hydrophobic molecules like ethers in water. bldpharm.com Furthermore, research into using greener solvents, such as ionic liquids and deep eutectic solvents, is gaining traction as a way to reduce the environmental impact of ether synthesis. researchgate.net The development of methods that utilize less hazardous reagents and generate minimal waste are central to making the synthesis of this compound more sustainable. bldpharm.com

Innovations in Catalytic Transformations for Enhanced Efficiency and Selectivity

Innovations in catalysis are pivotal for improving the efficiency and selectivity of reactions involving this compound. While the Williamson ether synthesis is a staple, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of the aryl ether bond. kstudy.comeuropa.eu These methods offer greater functional group tolerance and can often be performed under milder conditions. The use of specialized biaryl phosphine (B1218219) ligands has been shown to improve the efficiency of Pd-catalyzed C–O cross-coupling of (hetero)aryl chlorides with alcohols. kstudy.com Recent developments have focused on expanding the scope of these reactions to include a wider range of substrates and on developing more stable and active catalyst systems.

For the synthesis of precursors to this compound, such as those involving C-C bond formation, the Negishi and Suzuki reactions, which are also palladium-catalyzed, are highly valuable. nih.gov These reactions allow for the coupling of organozinc or organoboron compounds with aryl halides under mild conditions, tolerating a broad array of functional groups. nih.gov The ongoing development of new ligands and precatalysts continues to enhance the efficiency and applicability of these powerful synthetic tools. angelinifinechemicals.com

The table below summarizes some of the catalytic systems used in the synthesis of aryl ethers and related C-C coupled products, which are relevant to the synthesis of this compound and its precursors.

| Catalytic System | Reaction Type | Key Advantages |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Williamson Ether Synthesis | Use of greener solvents, increased reaction rates, simplified workup. almacgroup.comchemicalbook.com |

| Palladium with Biaryl Phosphine Ligands | C-O Cross-Coupling | High efficiency, broad substrate scope, mild reaction conditions. kstudy.com |

| Palladium with NMe2-CM-Phos | Cross-Coupling of Aryl Sulfonates | Good to excellent yields for a broad range of substrates. angelinifinechemicals.com |

| Palladium Catalysts | Negishi and Suzuki Reactions | High functional group tolerance, mild conditions for C-C bond formation. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with flow chemistry and automated platforms presents a significant opportunity to enhance production efficiency, safety, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govCurrent time information in Ontario County, US.cymitquimica.com

Automated synthesis platforms, often incorporating robotic liquid and solid handling, can perform numerous reactions in parallel, accelerating the optimization of reaction conditions and the synthesis of compound libraries for screening purposes. researchgate.net These platforms can be programmed to execute complex synthetic sequences, including the synthesis of precursors for materials like liquid crystals, where precise control over stoichiometry and reaction conditions is crucial. researchgate.net The combination of flow chemistry and automation holds the promise of transforming the synthesis of this compound from a laboratory-scale procedure to a highly efficient and scalable industrial process.

Exploration of Novel Applications in Materials Science and Interdisciplinary Fields

The unique structure of this compound, featuring a rigid aromatic core, a flexible alkyl chain, and a reactive bromine terminus, makes it an attractive building block for the synthesis of novel materials. Its application in materials science, particularly in the fields of liquid crystals and polymers, is an active area of research.

In the realm of liquid crystals, the anisole (B1667542) moiety can act as a mesogenic unit, which is a fundamental component of a liquid crystalline molecule. The flexible pentyl chain provides the necessary fluidity, while the bromo-functional group allows for further chemical modification and attachment to other molecular fragments to create more complex calamitic (rod-like) or discotic liquid crystals. For instance, it can be used as a precursor to synthesize molecules with specific mesomorphic properties, such as nematic or smectic phases, which are crucial for applications in displays and optical sensors.

The bromo-functionality of this compound also makes it a valuable monomer or initiator for the synthesis of functional polymers. It can be used in controlled radical polymerization techniques to create well-defined polymer architectures. The methoxybenzene group can impart specific properties to the resulting polymer, such as thermal stability or responsiveness to external stimuli. For example, polymers containing methoxybenzene moieties have been investigated for their potential in creating stimuli-responsive materials that can change their properties in response to changes in temperature, pH, or light. These materials have potential applications in areas such as drug delivery, sensors, and smart coatings.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromopentyl)-4-methoxybenzene?

The synthesis typically involves alkylation of 4-methoxyphenol with 1,5-dibromopentane under basic conditions. A base like potassium carbonate facilitates the nucleophilic substitution, with dimethylformamide (DMF) as the solvent at elevated temperatures . Alternative routes may use phase-transfer catalysts or stepwise bromination of pre-alkylated intermediates. For example, coupling 4-methoxybenzene derivatives with brominated pentyl chains via Friedel-Crafts-like alkylation can also yield the target compound .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- 1H and 13C NMR : Peaks for the methoxy group (~3.8 ppm in 1H NMR), aromatic protons (6.8–7.4 ppm), and bromopentyl chain protons (1.5–3.5 ppm). The 13C NMR shows distinct signals for the quaternary carbons adjacent to bromine (~30–35 ppm) and the ether oxygen (~55–60 ppm) .

- GC-MS : Molecular ion peaks at m/z 256 (C11H15BrO<sup>+</sup>) confirm the molecular weight. Fragmentation patterns help identify the bromopentyl chain .

Q. What are the primary storage and handling protocols?

Store at 2–8°C in airtight, light-protected containers. Use inert solvents like chloroform or DMSO for dissolution. Avoid prolonged exposure to moisture or reactive oxidants, as bromoalkanes are prone to hydrolysis or elimination reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Catalyst screening : Replace potassium carbonate with stronger bases (e.g., NaH) to enhance alkylation efficiency .

- Solvent effects : Test polar aprotic solvents like acetonitrile or THF to reduce side reactions (e.g., elimination).

- Purification : Use silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures to isolate the product from unreacted dibromopentane or phenolic byproducts .

Q. What strategies resolve contradictions in reported reactivity data for bromoalkyl aromatics?

Discrepancies in reactivity (e.g., competing substitution vs. elimination) often arise from solvent polarity, temperature, or steric effects. For example:

- In DMF, higher temperatures favor elimination, while acetonitrile at 0°C promotes substitution .

- Steric hindrance from the pentyl chain may slow nucleophilic attacks, requiring longer reaction times .

Q. How can this compound be utilized in medicinal chemistry or materials science?

- Medicinal applications : As a lipophilic building block for drug candidates targeting membrane-bound receptors (e.g., GPCRs). The bromine atom allows further functionalization via Suzuki coupling .

- Materials science : The methoxy and bromine groups enable polymerization or crosslinking for optoelectronic materials. For example, it can serve as a monomer in liquid crystal polymers .

Q. What analytical challenges arise when distinguishing structural isomers?

- NMR differentiation : Isomers with bromine at different positions (e.g., 4-bromo vs. 5-bromo) show distinct splitting patterns for adjacent protons. 2D NMR (COSY, HSQC) can resolve overlapping signals .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes isomers by exact mass differences in fragmentation ions .

Q. How to design bioactivity assays for this compound?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare results with controls like doxorubicin .

Methodological Considerations

Q. What precautions mitigate side reactions during synthesis?

- Temperature control : Maintain reactions below 60°C to prevent thermal degradation.

- Inert atmosphere : Use nitrogen or argon to avoid oxidation of intermediates .

Q. How to address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation.

- Catalytic recycling : Immobilize catalysts (e.g., K2CO3 on silica) to enhance reusability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。